molecular formula C10H11NO3S B1378838 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde CAS No. 1803589-15-2

1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde

Cat. No.: B1378838
CAS No.: 1803589-15-2
M. Wt: 225.27 g/mol
InChI Key: RILPBAXKIPJLGD-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde (CAS 1803589-15-2) is a high-purity chemical building block with the molecular formula C10H11NO3S and a molecular weight of 225.26 . This compound features a 2,3-dihydro-1H-indole scaffold, a privileged structure in medicinal chemistry, which is functionalized with a methanesulfonyl group at the N1 position and a reactive aldehyde at the 7-position . The aldehyde group is a versatile handle for synthetic elaboration, enabling its use in condensation reactions, such as the synthesis of quinazolinone and other azaheterocyclic compounds, which are frameworks of high significance in drug discovery . Research into analogous indole-carbaldehyde derivatives has demonstrated their value in the development of novel antibacterial agents, showing promising activity against challenging pathogens like Staphylococcus aureus (including methicillin-resistant MRSA strains) and Mycobacterium tuberculosis . Furthermore, indole-based molecules are investigated for their potential to inhibit bacterial biofilm formation and target key bacterial stress response pathways, such as those mediated by the alarmone synthetase (p)ppGpp . This combination of a synthetically accessible core and association with biologically relevant scaffolds makes this compound a valuable reagent for researchers in organic synthesis and medicinal chemistry, particularly in programs aimed at developing new anti-infective and antibiotic adjuvants. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)11-6-5-8-3-2-4-9(7-12)10(8)11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPBAXKIPJLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187836
Record name 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-15-2
Record name 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803589-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-step process:

  • Preparation of N-protected or free indole-7-carboxaldehyde:
    Starting from indole derivatives, bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under radical conditions, often with benzoyl peroxide as a catalyst, in solvents like carbon tetrachloride (CCl₄).

  • Conversion to aldehyde:
    The bromomethylindole is subjected to oxidation or hydrolysis. For example, treatment with sodium bicarbonate (NaHCO₃) in dry DMSO under microwave irradiation facilitates the transformation into the aldehyde, yielding indole-7-carboxaldehyde.

  • Introduction of the methanesulfonyl group:
    The aldehyde or its derivatives are then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine, enabling sulfonylation at the nitrogen or other reactive sites, leading to the sulfonylated indole derivative.

Functionalization via Electrophilic Substitution

Electrophilic substitution at the 7-position can be achieved through directed lithiation or halogenation followed by sulfonylation:

  • Directed Lithiation:
    Using n-butyllithium (n-BuLi), the indole core is lithiated selectively at the 7-position, then quenched with dimethylformamide (DMF) to introduce the aldehyde group. Subsequent sulfonylation with methanesulfonyl chloride yields the target compound.

  • Halogenation and Sulfonylation:
    Bromination at the 7-position, followed by nucleophilic substitution with sulfinate salts or direct sulfonylation reagents, provides an alternative pathway.

Synthesis via Multi-step Organic Transformations

This approach involves constructing the indole core with the desired substituents through multi-step reactions:

  • Construction of the indole ring:
    Starting from substituted aniline derivatives, cyclization reactions such as the Fischer indole synthesis or Bischler–Napieralski reaction are used to build the indole scaffold.

  • Introduction of the aldehyde at position 7:
    Post-ring construction, selective formylation at the 7-position can be achieved through Vilsmeier-Haack formylation, which involves the reaction of the indole with POCl₃ and DMF, often under controlled conditions to favor regioselectivity.

  • Sulfonylation at the nitrogen or carbon:
    The final step involves sulfonylation with methanesulfonyl chloride, often in the presence of a base, to attach the methanesulfonyl group at the desired nitrogen or carbon atom.

Data Table: Summary of Key Preparation Methods

Method Starting Material Key Reagents Key Conditions Yield (%) Remarks
Bromomethylation + Oxidation Indole derivatives NBS, benzoyl peroxide, NaHCO₃, DMSO Reflux, microwave 47-54 Efficient for aldehyde formation
Lithiation + DMF Indole n-BuLi, DMF -78°C, then room temp Not specified Precise regioselectivity at 7-position
Vilsmeier-Haack + Sulfonylation Indole POCl₃, DMF, MsCl Reflux, controlled Variable Regioselective formylation

Research Findings and Notes

  • Selectivity Challenges:
    The synthesis of 7-substituted indoles is notably challenging due to regioselectivity issues. Techniques such as directed lithiation or electrophilic halogenation followed by sulfonylation are employed to overcome these challenges.

  • Efficiency and Cost-effectiveness:
    Methods involving microwave-assisted oxidation and sulfonylation are favored for their efficiency and reduced reaction times.

  • Intermediate Stability:
    Bromomethylindole intermediates are relatively stable and serve as versatile platforms for further functionalization, including sulfonylation at the nitrogen or carbon centers.

  • Application of Green Chemistry Principles: Recent advancements incorporate solvent-free conditions, ionic liquids, and microwave irradiation to enhance sustainability and reduce environmental impact.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Selected Indole Derivatives
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde 1-SO₂CH₃, 7-CHO Sulfonyl, Aldehyde ~239.3
2,3-Dihydro-1H-indole-7-carbaldehyde None (parent structure) Aldehyde ~147.2
1-Methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid 1-SO₂CH₃, 5-COOH Sulfonyl, Carboxylic Acid ~255.3
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Chloro, Methyl, Carboxylic Acid ~223.7
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate 7-CF₃, 3-COOCH₃ Trifluoromethyl, Ester ~243.2
2-Allyl-3-(methylthio)-1H-indole-7-carbaldehyde 2-CH₂CH=CH₂, 3-SCH₃, 7-CHO Allyl, Thioether, Aldehyde ~229.3
Key Observations:

The aldehyde group at position 7 increases reactivity toward nucleophilic additions (e.g., formation of hydrazones or oximes), similar to 2-allyl-3-(methylthio)-1H-indole-7-carbaldehyde .

Solubility and Polarity: The sulfonyl group improves water solubility relative to non-polar analogues like methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate . However, the aldehyde moiety reduces solubility compared to carboxylic acid derivatives (e.g., 1-methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid) .

Spectroscopic Differentiation :

  • The absence of a carboxylic acid proton in the target compound distinguishes it from 7-chloro-3-methyl-1H-indole-2-carboxylic acid (δ ~11–12 ppm for COOH) .
  • The trifluoromethyl group in methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate produces distinct ¹⁹F-NMR signals, absent in the target compound .

Biological Activity

1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative studies.

The compound's chemical structure is characterized by a methanesulfonyl group attached to a dihydroindole framework, which is known to influence its biological properties. The molecular formula is C10H11NO3SC_{10}H_{11}NO_3S with a molecular weight of 225.26 g/mol .

This compound interacts with various molecular targets in biological systems. Its mechanism of action primarily involves:

  • Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes in cells .
  • Microtubule Destabilization : Similar to other indole derivatives, it may disrupt microtubule assembly, leading to cell cycle arrest .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Growth Inhibition : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Cell Cycle Arrest : It causes G2/M phase arrest in MDA-MB-231 cells at concentrations as low as 2.5 μM .

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. The specific mechanisms remain an area for future research.

Comparative Studies

To understand the unique biological profile of this compound, comparisons with similar compounds are essential:

Compound NameStructure TypeIC50 (μM) Against MDA-MB-231Notes
1H-Indole-3-carbaldehydeIndole derivativeVariesKnown for lower efficacy
1-Methylindole-3-carbaldehydeMethylated indole derivativeHigher than 10Less selective against cancer cells
1-Benzylindole-3-carbaldehydeBenzylated indole derivativeVariesUnique applications in drug synthesis

Case Studies

Several case studies have highlighted the potential of this compound:

  • Cytotoxicity Assays : In a study evaluating various indole derivatives, this compound was among the top performers with significant cytotoxic effects on multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound at the colchicine-binding site is comparable to standard chemotherapeutics, indicating its potential as a lead compound in drug design .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde
Reactant of Route 2
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1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde

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